

Stability of Ertapenem Under Diverse Storage Conditions: A Comparative Analysis

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Compound of Interest

Compound Name: Ertapenem sodium

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For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical agent under various storage conditions is paramount to ensuring its efficacy and safety. This guide provides a comprehensive comparative analysis of Ertapenem's stability, drawing upon experimental data to elucidate its performance when subjected to different temperatures, reconstitution in various intravenous (IV) solutions, and storage in different container materials.

Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical tool in combating a wide range of bacterial infections.^[1] Its chemical integrity, however, can be compromised by improper storage, leading to degradation and a potential loss of therapeutic activity. This analysis synthesizes data from multiple studies to offer a clear perspective on the optimal storage and handling of Ertapenem.

Comparative Stability of Ertapenem: Key Findings

The stability of Ertapenem is significantly influenced by temperature, the composition of the diluent used for reconstitution, and the concentration of the drug in the solution.

Impact of Temperature on Ertapenem Stability

Lower temperatures markedly enhance the stability of reconstituted Ertapenem. Solutions stored at refrigerated temperatures (4°C) demonstrate significantly longer stability compared to those kept at room temperature (23-25°C).^{[2][3][4]} For instance, a 100 mg/mL solution of Ertapenem reconstituted in 0.9% sodium chloride retains over 90% of its initial concentration

for approximately 2.5 days when stored at 4°C.[5][6] In contrast, at room temperature (23°C), the same solution loses 10% of its initial concentration in about 6.75 hours.[5][6] Freezing at -20°C has been shown to produce extreme variability in stability and is generally not recommended.[2][3]

Influence of Reconstitution Solutions

The choice of intravenous solution for dilution plays a crucial role in the stability of Ertapenem. The antibiotic exhibits the greatest stability in sodium chloride (0.9% and 0.225%) and Ringer's solution.[2][3][4] Conversely, it is unstable in solutions containing dextrose or mannitol.[2][3][7] The manufacturer explicitly advises against the use of diluents containing dextrose.[8]

Effect of Concentration

Studies have indicated that the degradation rate of Ertapenem is concentration-dependent.[4][6][9] Higher concentrations of Ertapenem tend to degrade more rapidly. For example, a 10 mg/mL solution of Ertapenem is stable for a longer duration than a 20 mg/mL solution under the same storage conditions.[2][3][4]

Container Material

The type of container, whether it be a glass vial, a polypropylene syringe, or a flexible polyvinyl chloride (PVC) container, does not appear to significantly impact the stability of Ertapenem.[2][3][5][6] Studies have shown no noteworthy difference in degradation rates when Ertapenem solutions are stored in these different materials.[5][10]

Data Summary

The following tables summarize the quantitative data on Ertapenem stability under various conditions.

Table 1: Stability of Reconstituted Ertapenem at Different Temperatures

Concentration	Diluent	Storage Temperature	Time to 90% of Initial Concentration	Citation
100 mg/mL	0.9% NaCl	4°C (Refrigerated)	~2.5 days	[5][6]
100 mg/mL	0.9% NaCl	23°C (Room Temp)	~6.75 hours	[5][6]
100 mg/mL	0.9% NaCl	25°C (Room Temp)	~30 minutes	[11][12]
10 & 20 mg/mL	Various	4°C vs 25°C	More stable at 4°C	[2][3][4]
100 mg/mL	0.9% NaCl	-20°C (Frozen)	Extreme variability	[2][3]

Table 2: Stability of Ertapenem in Different Intravenous Solutions

IV Solution	Stability	Citation
0.9% Sodium Chloride	Stable	[2][3][4]
0.225% Sodium Chloride	Stable	[2][3][4]
Ringer's Solution	Relatively Stable	[2][3][7]
Dextrose Solutions	Unstable	[2][3][7]
Mannitol Solutions	Unstable	[2][3][7]

Table 3: Comparative Stability of Carbapenems in Plasma at Room Temperature

Carbapenem	Stability in Plasma at Room Temperature	Citation
Ertapenem	At least 24 hours	[13]
Meropenem	At least 24 hours	[13]
Imipenem	Up to 2 hours	[13]
Doripenem	Up to 8 hours	[13]

Experimental Protocols

The stability of Ertapenem is most commonly assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol: Stability-Indicating HPLC Method for Ertapenem

1. Objective: To determine the concentration of Ertapenem in a solution over time and detect the presence of any degradation products.

2. Materials and Reagents:

- Ertapenem reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid
- Potassium phosphate
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate adjusted to a specific pH, or a combination of acetonitrile and water with pH adjusted by orthophosphoric acid). The exact ratio and pH may vary depending on the specific method.[\[5\]](#)[\[14\]](#)

- Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size).[14]

3. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

4. Chromatographic Conditions:

- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with the pH adjusted to 2.9 with orthophosphoric acid.[14] Another described mobile phase is a 50:50 mixture of acetonitrile and 0.05 mol/L potassium phosphate with the pH adjusted to 3.2.[5]
- Flow Rate: Typically around 1.2 mL/min.[14]
- Detection Wavelength: 298 nm.[14][15]
- Injection Volume: 5 µL.[5]
- Column Temperature: Ambient or controlled (e.g., 30°C).[16]

5. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of Ertapenem reference standard of known concentration in a suitable solvent (e.g., water).[5]
- Sample Preparation: Reconstitute and dilute the Ertapenem sample to be tested in the desired IV solution to a known nominal concentration. At specified time intervals, withdraw an aliquot of the sample solution and dilute it with an appropriate diluent (e.g., distilled water) to fall within the linear range of the assay.[5]

6. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.

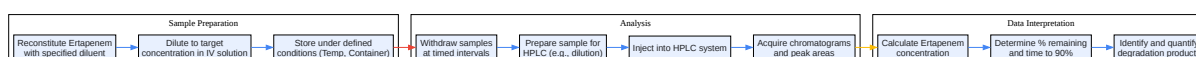
- Inject the prepared samples at their designated time points.
- Record the chromatograms and determine the peak area of Ertapenem.

7. Data Analysis:

- Calculate the concentration of Ertapenem in the samples using the calibration curve.
- Determine the percentage of the initial concentration remaining at each time point.
- The stability is often defined as the time at which the concentration of the drug has decreased to 90% of its initial concentration.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.[\[14\]](#)[\[17\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the stability of Ertapenem.



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Caption: Experimental workflow for Ertapenem stability testing.

Degradation Pathway

The degradation of Ertapenem primarily involves the hydrolysis of the β -lactam ring, which is essential for its antibacterial activity.[\[1\]](#)[\[18\]](#) This process can be catalyzed by both acidic and basic conditions.[\[18\]](#)[\[19\]](#) The formation of various degradation products, including ring-opened structures and dimers, has been reported.[\[18\]](#)

In conclusion, the stability of Ertapenem is a multifactorial issue. For optimal preservation of its therapeutic properties, reconstituted Ertapenem solutions should be stored at refrigerated temperatures and diluted in sodium chloride or Ringer's solution. Understanding these stability parameters is crucial for healthcare professionals to ensure the safe and effective administration of this important antibiotic, and for researchers in the development of new formulations and delivery systems.

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